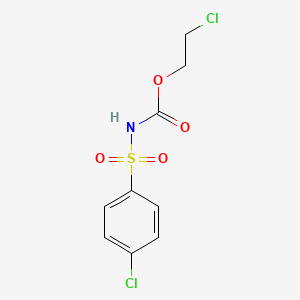
2-Chloroethyl (4-chlorobenzene-1-sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester (9CI) is a chemical compound with the molecular formula C9H9Cl2NO4S and a molecular weight of 298.14306 g/mol . This compound is characterized by the presence of a carbamic acid ester group, a 4-chlorophenylsulfonyl group, and a 2-chloroethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester involves several steps. One common method includes the reaction of 4-chlorophenylsulfonyl chloride with 2-chloroethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the 2-chloroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Applications De Recherche Scientifique
Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfonyl group can also participate in redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester can be compared with other similar compounds such as:
Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound has a similar structure but with an ethyl group instead of a 2-chloroethyl group.
Carbamic acid, 2-chloroethyl ester: This compound lacks the 4-chlorophenylsulfonyl group, making it less complex.
Carbamic acid, N-[(4-chlorophenyl)sulfonyl]-, ethyl ester: Similar to the target compound but with an ethyl group instead of a 2-chloroethyl group.
Propriétés
Numéro CAS |
63924-75-4 |
|---|---|
Formule moléculaire |
C9H9Cl2NO4S |
Poids moléculaire |
298.14 g/mol |
Nom IUPAC |
2-chloroethyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H9Cl2NO4S/c10-5-6-16-9(13)12-17(14,15)8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) |
Clé InChI |
SENIZHGBLGAEGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NC(=O)OCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


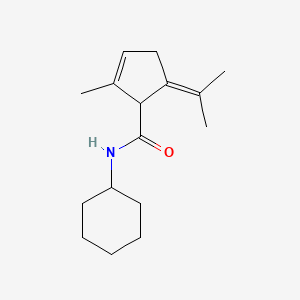
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)

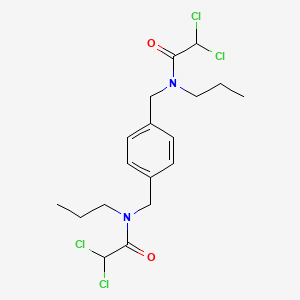
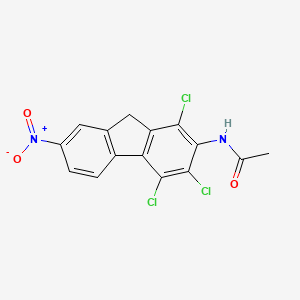

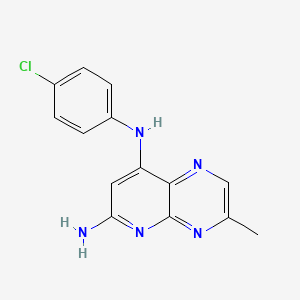
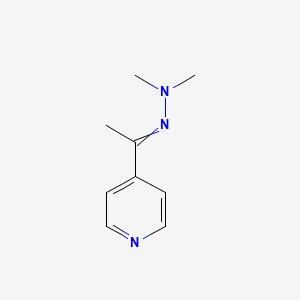
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
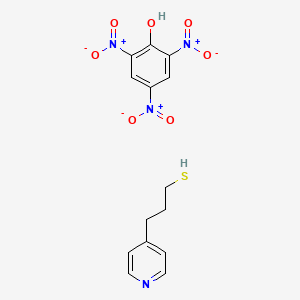
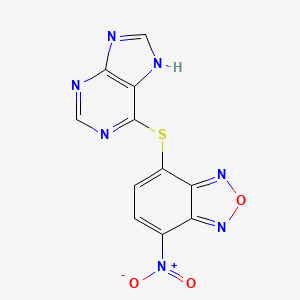
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)

![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
